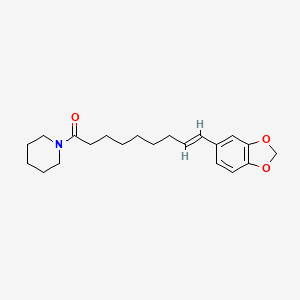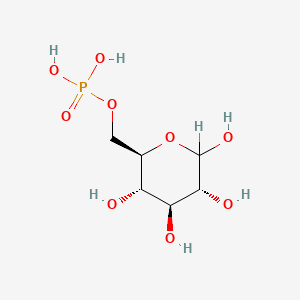
Glucose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucose 6-phosphate, also known as robison ester or GLC6P, belongs to the class of organic compounds known as hexose phosphates. These are carbohydrate derivatives containing a hexose substituted by one or more phosphate groups. Glucose 6-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Glucose 6-phosphate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, glucose 6-phosphate is primarily located in the endoplasmic reticulum, mitochondria and cytoplasm. Glucose 6-phosphate exists in all eukaryotes, ranging from yeast to humans. Glucose 6-phosphate participates in a number of enzymatic reactions. In particular, Glucose 6-phosphate can be biosynthesized from D-glucose through its interaction with the enzyme hexokinase-2. Furthermore, Glucose 6-phosphate can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme hexokinase-2. Furthermore, Glucose 6-phosphate can be converted into D-glucose; which is mediated by the enzyme glucose-6-phosphatase. Furthermore, Glucose 6-phosphate can be biosynthesized from glucose 1-phosphate; which is mediated by the enzyme phosphoglucomutase-1. Furthermore, Glucose 6-phosphate can be biosynthesized from glucose 1-phosphate through the action of the enzyme phosphoglucomutase-1. Finally, Glucose 6-phosphate can be biosynthesized from Alpha-D-glucose through its interaction with the enzyme glucose-6-phosphatase. In humans, glucose 6-phosphate is involved in the glycolysis pathway, the pentose phosphate pathway, the triosephosphate isomerase pathway, and the nucleotide sugars metabolism pathway. Glucose 6-phosphate is also involved in several metabolic disorders, some of which include the glycogenosis, type iv. amylopectinosis, anderson disease pathway, the glycogenosis, type vi. hers disease pathway, cancer (via the Warburg effect), and transaldolase deficiency.
D-glucopyranose 6-phosphate is a glucopyranose ring with a phosphate replacing the hydroxy in the hydroxymethyl group at position 6. It is a D-glucose 6-phosphate and a D-hexopyranose 6-phosphate. It derives from a D-glucopyranose. It is a conjugate acid of a D-glucopyranose 6-phosphate(2-).
Applications De Recherche Scientifique
Regulation in E. coli and Biotechnological Applications
Glucose 6-phosphate (G-6-P) plays a critical role in the regulation of glucose transport in Escherichia coli, a key organism in biotechnological processes. The interaction between the regulatory peptide SgrT and the glucose transporter of E. coli's glucose phosphotransferase system (PTS) influences carbohydrate uptake, which is significant for optimizing productivity in biotechnological applications (Kosfeld & Jahreis, 2012).
Role in Metabolic Pathways
G-6-P is a central intermediate in various glucose utilization and production pathways. Its functions extend beyond being a metabolic intermediate; it also regulates enzyme activity and gene expression. The concept of multiple glucose 6-phosphate pools suggests a complex regulation of glucose metabolism, with implications for understanding metabolic disorders and developing targeted therapies (Agius, Centelles, & Cascante, 2001).
Enzyme-Catalyzed Organic Synthesis
In enzymatic organic synthesis, glucose 6-phosphate dehydrogenase, which uses G-6-P, can regenerate reduced nicotinamide cofactors like NAD(P)H. This system is a cornerstone in preparative chemistry, illustrating the enzyme's potential in large-scale organic synthesis and pharmaceutical development (Wong & Whitesides, 1981).
Biomedical Research and Disease Analysis
G-6-P is essential in biomedical research, particularly in studies related to glucose-6-phosphate dehydrogenase deficiency. Techniques like histochemistry and cytochemistry of G-6-P dehydrogenase have advanced our understanding of disease mechanisms, functional heterogeneity of tissues, and the effects of xenobiotics on cellular metabolism (Van Noorden, 1984).
Inhibition Studies for Cancer Research
The inhibition of G-6-P dehydrogenase can block the pentose phosphate pathway, which has been identified as a promising strategy against cancer growth and metastasis. Studies show that inhibitors of G-6-P dehydrogenase, like polydatin, can effectively suppress malignant proliferation and metastasis, providing a new avenue for cancer therapy research (Mele et al., 2018).
Propriétés
Numéro CAS |
299-31-0 |
|---|---|
Nom du produit |
Glucose 6-phosphate |
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |
Clé InChI |
NBSCHQHZLSJFNQ-GASJEMHNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Autres numéros CAS |
56-73-5 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



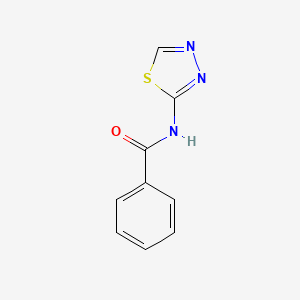


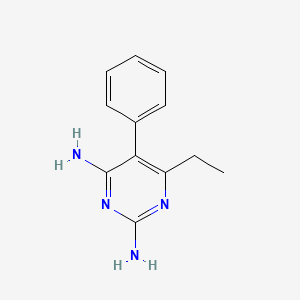
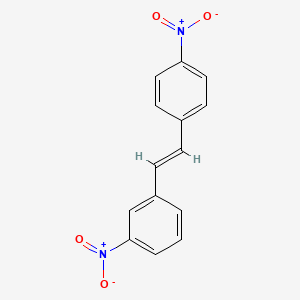


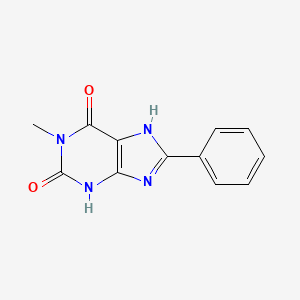
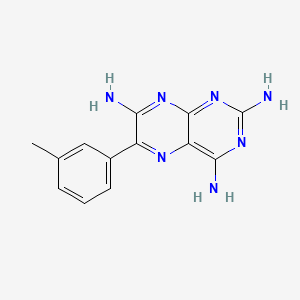
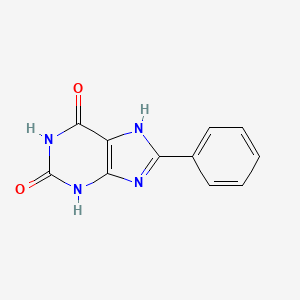
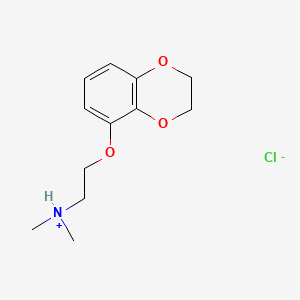
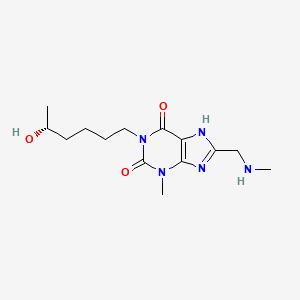
![N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B3062548.png)
